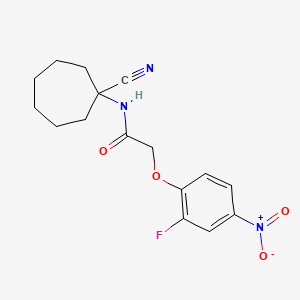![molecular formula C12H12BrFN4O B2541582 6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide CAS No. 1808490-31-4](/img/structure/B2541582.png)
6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination and fluorination of pyridine derivatives, followed by the introduction of the pyrazole moiety through a coupling reaction. The final step involves the formation of the carboxamide group.
Bromination and Fluorination: The pyridine ring is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is then carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The brominated and fluorinated pyridine derivative is then coupled with 1-methyl-1H-pyrazole-5-yl ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
6-bromo-2-fluoropyridine: A simpler analog with similar halogenation but lacking the pyrazole and carboxamide groups.
3-fluoro-N-[2-(1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide: Similar structure but without the bromine atom.
6-bromo-3-fluoro-N-[2-(1H-pyrazol-5-yl)ethyl]benzamide: A benzamide analog with a similar substitution pattern.
Uniqueness
6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide is unique due to the combination of bromine, fluorine, and pyrazole moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further development.
特性
IUPAC Name |
6-bromo-3-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN4O/c1-18-8(5-7-16-18)4-6-15-12(19)11-9(14)2-3-10(13)17-11/h2-3,5,7H,4,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAMBWQNMCWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCNC(=O)C2=C(C=CC(=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)



![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)
![5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline](/img/structure/B2541510.png)
![5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2541511.png)
![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)

![5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide](/img/structure/B2541516.png)

![4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2541520.png)
